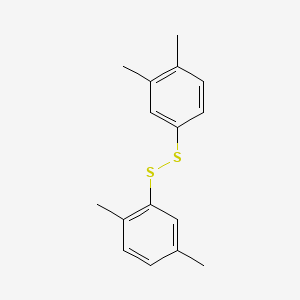
Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl is an organic compound characterized by the presence of two aromatic rings connected by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl can be synthesized through the oxidative polymerization of diphenyl disulfide. This reaction is typically catalyzed by vanadyl acetylacetonate, which facilitates the formation of the disulfide bond under mild conditions. Another method involves the reaction of corresponding thiols with bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide, yielding the desired disulfide compound with high efficiency.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of temperature, pressure, and catalyst concentration to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl can undergo oxidation reactions to form sulfones and sulfoxides.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: this compound acts as a nucleophile in nucleophilic substitution reactions with electrophiles like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Sulfones and sulfoxides.
Reduction: Thiol compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through disulfide exchange reactions.
Biology: Studied for its potential role in redox biology, where disulfide bonds play a crucial role in protein folding and stability.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development targeting oxidative stress-related diseases.
Industry: Utilized in the production of polymers and materials with enhanced mechanical properties due to the presence of disulfide linkages.
Wirkmechanismus
The mechanism of action of disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and influencing protein function and stability. The molecular targets and pathways involved include redox-sensitive enzymes and signaling pathways that regulate cellular oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
Disulfide, bis(2,5-dimethylphenyl): Similar structure but with symmetrical aromatic rings.
Disulfide, bis(3,5-dimethylphenyl): Another disulfide compound with different methyl group positions on the aromatic rings.
Disulfide, bis(2,4-dimethylphenyl): Similar disulfide compound with methyl groups at different positions.
Uniqueness: Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl is unique due to its specific arrangement of methyl groups on the aromatic rings, which can influence its reactivity and interaction with other molecules
Eigenschaften
CAS-Nummer |
64346-57-2 |
|---|---|
Molekularformel |
C16H18S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
2-[(3,4-dimethylphenyl)disulfanyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-5-6-13(3)16(9-11)18-17-15-8-7-12(2)14(4)10-15/h5-10H,1-4H3 |
InChI-Schlüssel |
BISHVFDSLHDEFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)SSC2=CC(=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



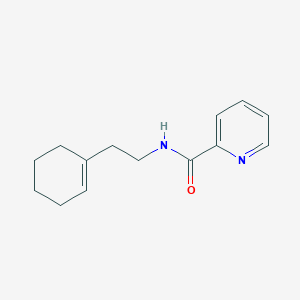
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)

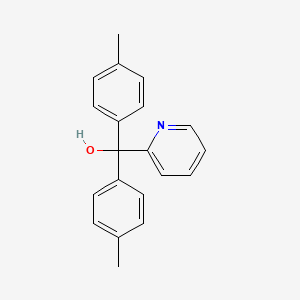

![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)

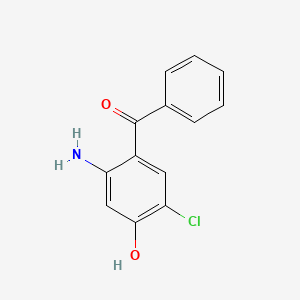
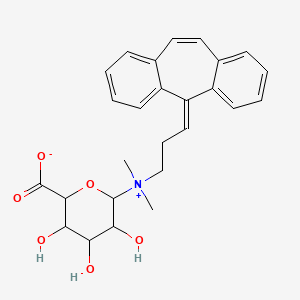
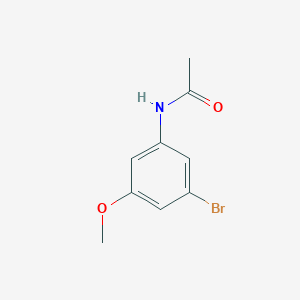
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)


